molecular formula C17H10Cl2FN3OS B2515512 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one CAS No. 690246-58-3

2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one

Cat. No.: B2515512
CAS No.: 690246-58-3
M. Wt: 394.25
InChI Key: MMKBNXUZWCEREE-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a complex organic compound that belongs to the class of triazolothiazines This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a triazolothiazine core

Preparation Methods

The synthesis of 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the introduction of the thiazine moiety. Common reagents used in these reactions include hydrazine derivatives, thiourea, and various halogenated aromatic compounds. The reaction conditions usually involve heating under reflux and the use of solvents such as ethanol or dimethylformamide .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function. Molecular docking studies have shown strong binding affinity to certain bacterial proteins, which disrupts their normal function and leads to cell death .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one include:

The uniqueness of this compound lies in its specific triazolothiazine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FN3OS/c18-12-5-4-10(7-13(12)19)16-21-17-23(22-16)15(24)8-14(25-17)9-2-1-3-11(20)6-9/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKBNXUZWCEREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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